Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate

Overview

Description

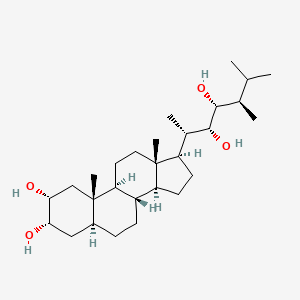

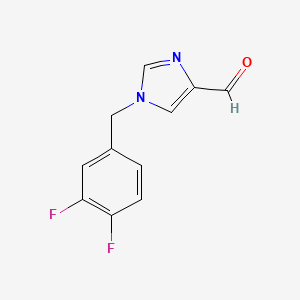

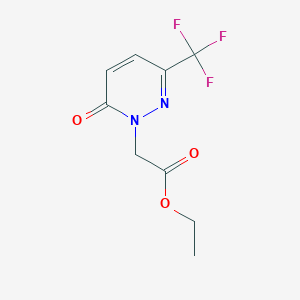

Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate, also known as DOCA, is a compound that has recently gained attention due to its potential applications in various fields. It has a molecular weight of 206.19 and a molecular formula of C9H12F2O3 .

Synthesis Analysis

The synthesis of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate and similar compounds often involves difluoromethylation processes . These processes are based on X–CF2H bond formation where X can be C (sp), C (sp2), C (sp3), O, N, or S . The last decade has seen an upsurge of metal-based methods that can transfer CF2H to C (sp2) sites both in stoichiometric and catalytic mode .Molecular Structure Analysis

The molecular structure of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate is represented by the formula C9H12F2O3 . This indicates that the compound contains 9 carbon atoms, 12 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms .Scientific Research Applications

Oncological Research

Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate: has shown promise in the field of cancer research. A study published in the Journal of Pharmacy and Pharmacology detailed the compound’s efficacy in inhibiting the proliferation, migration, and invasion of non-small cell lung cancer (NSCLC) cell lines . It was found to induce cell cycle arrest and apoptosis in vitro, and prevent tumor growth in vivo. The compound’s mechanism of action involves the suppression of the EGFR/PI3K/AKT/mTOR signaling pathway, which is crucial for the anti-NSCLC activity.

Medicinal Chemistry

In medicinal chemistry, this compound is utilized for its potential therapeutic properties. The same study that highlighted its oncological applications also suggests its use in developing novel treatments for NSCLC . Its ability to modulate key signaling pathways in cancer cells positions it as a candidate for further drug development and synthesis of new pharmacologically active molecules.

Analytical Chemistry

Analytical chemists may employ Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate as a standard or reagent in chromatography and mass spectrometry. Its well-defined structure and properties, such as molecular weight and purity, make it suitable for use in NMR, HPLC, LC-MS, and UPLC analyses to identify and quantify compounds .

Biochemistry

In biochemistry, this compound’s role is significant in studying enzyme kinetics and inhibition, particularly in pathways related to cancer metabolism. By understanding its interaction with biological molecules, researchers can elucidate the biochemical basis of its anti-cancer effects .

Pharmacology

Pharmacologically, Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate is of interest due to its influence on pharmacokinetics and dynamics within the body. Its impact on signaling pathways provides insights into the drug discovery process, especially in the context of targeted cancer therapies .

Mechanism of Action

Target of Action

The primary target of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α .

Mode of Action

Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate interacts with its target, EGFR, and suppresses its activity . This suppression leads to a decrease in the downstream signaling pathways that are activated by EGFR .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR signaling pathway . This pathway is involved in cell cycle progression, cell survival, and cell growth . By suppressing this pathway, Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate can inhibit these cellular processes .

Pharmacokinetics

It has been shown to inhibit the proliferation, migration, and invasion of non-small cell lung cancer cell lines in vitro . It also prevents tumor growth in vivo .

Result of Action

The result of the action of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate is the inhibition of malignant biological behaviors of non-small cell lung cancer . It induces cell cycle arrest and apoptosis in vitro , and prevents tumor growth in vivo .

Action Environment

The action of Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate can be influenced by various environmental factors.

properties

IUPAC Name |

ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2O3/c1-2-14-8(13)9(10,11)6-3-4-7(12)5-6/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFZZLLYZIMHVAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C1CCC(=O)C1)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,2-difluoro-2-(3-oxocyclopentyl)acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N'-[2-methyl-6-(1-piperidyl)pyrimidin-4-yl]ethane-1,2-diamine](/img/structure/B1489994.png)

![[(6-Dimethylamino-pyrimidin-4-yl)-methyl-amino]-acetic acid](/img/structure/B1490004.png)

![[4-[3-(Dihydroxyamino)-4-oxocyclohexa-2,5-dien-1-ylidene]-3-(3-nitro-4-oxocyclohexa-2,5-dien-1-ylidene)-5-oxopyrrol-2-yl]-hydroxyazanium](/img/structure/B1490006.png)